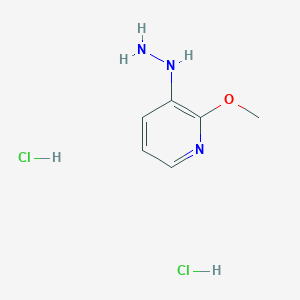

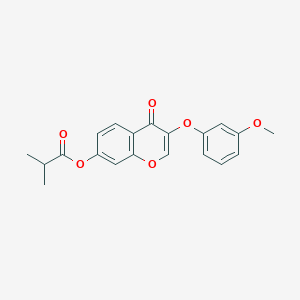

N-(2-(3-isopropylureido)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3-isopropylureido)phenyl)nicotinamide is a compound that falls within the broader class of N-phenyl nicotinamides, which have been identified as potent inducers of apoptosis, particularly in cancer research. These compounds have been shown to be active in growth inhibition assays and are capable of arresting cells in the G(2)/M phase of the cell cycle, leading to apoptosis . Nicotinamide itself is the amide form of vitamin B3 and is involved in various biological processes, including cellular energy metabolism, oxidative stress response, and modulation of pathways related to cellular survival and death .

Synthesis Analysis

The synthesis of nicotinamide derivatives can be achieved through multicomponent reactions involving nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides . This method provides an effective route to functionalized nicotinamide derivatives, which are important for the development of new therapeutic agents. The synthesis of N-phenyl nicotinamides, as mentioned in the first paper, likely follows a similar approach, with specific substituents added to achieve the desired biological activity .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives has been studied using various spectroscopic and structural techniques. For instance, the molecular structure of N-phenyl-3-pyridinecarboxamide has been analyzed through vibrational spectroscopy and quantum chemical studies, revealing insights into the mesomeric effects of functional groups and the potential bioactivity of the molecule . Similarly, the structure of this compound would be characterized by its specific substituents, which influence its biological activity and interactions.

Chemical Reactions Analysis

Nicotinamide derivatives participate in various chemical reactions within biological systems. For example, nicotinamide is converted to its mononucleotide compound in cellular energy metabolism . Additionally, nicotinamide derivatives have been found to inhibit microtubule polymerization in vitro, which is a mechanism that could explain their ability to induce apoptosis . The specific chemical reactions involving this compound would depend on its molecular structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the photoluminescence and optical absorption properties of N-phenyl-3-pyridinecarboxamide have been studied, indicating its potential for pharmaceutical applications . The stability and reactivity of these compounds can also be assessed through their interaction with metal centers and their ability to form supramolecular networks, as seen in various nicotinamide complexes . The properties of this compound would similarly be determined by its molecular framework and the presence of specific substituents that affect its stability and reactivity.

Scientific Research Applications

Cellular Energy Metabolism and Disease Treatment

N-(2-(3-isopropylureido)phenyl)nicotinamide, as a variant of nicotinamide (the amide form of vitamin B3), participates in cellular energy metabolism impacting physiology and disease treatment. It modulates oxidative stress and various cellular pathways, influencing cellular survival, inflammation, and aging-related diseases. Nicotinamide has shown potential in treating diseases linked to immune system dysfunction and diabetes, offering protective roles against cellular damage and inflammation through modulation of pathways involving forkhead transcription factors, sirtuins, and protein kinase B (Akt) (Maiese et al., 2009).

Stem Cell Survival and Differentiation

Nicotinamide enhances cell survival and differentiation in human pluripotent stem cells by inhibiting kinase activity, which is crucial for stem cell applications and disease treatments. Its role in inhibiting phosphorylation of myosin light chain and suppressing actomyosin contraction supports cell survival, indicating its potential as a kinase inhibitor for improving stem cell survival and differentiation. This has significant implications for stem cell research and therapeutic applications (Meng et al., 2018).

Dermatological Applications

Nicotinamide's dermatological applications include its use in treating various skin conditions and potentially preventing nonmelanoma skin cancer. Its properties that prevent ultraviolet radiation from reducing ATP levels and inhibiting glycolysis play a significant role in enhancing DNA repair and reducing UV-induced suppression of immunity. Clinical trials have shown nicotinamide's efficacy in reducing transepidermal water loss and the development of new non-melanoma skin cancers in high-risk individuals, demonstrating its potential as a preventive agent against skin damage and cancer (Forbat et al., 2017).

Cancer Therapy and Chemoprevention

Nicotinamide exhibits a dual role in cancer therapy and chemoprevention, functioning as an inhibitor of sirtuin 1 (SIRT1) and poly ADP-ribose polymerase 1 (PARP1). Phase III clinical trials have confirmed nicotinamide's efficacy in non-melanoma skin cancer chemoprevention and as an adjunct to radiotherapy for various cancers. Its safety profile, coupled with its role in modulating cellular metabolism and influencing pathways involved in cancer progression, highlights its potential in cancer treatment strategies (Nikas et al., 2020).

Mechanism of Action

Target of Action

N-(2-(3-isopropylureido)phenyl)nicotinamide, also known as N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide is known to target ADP-ribosyl cyclase 2 in humans and Exotoxin A in Pseudomonas aeruginosa . These targets play crucial roles in cellular energy metabolism and bacterial virulence, respectively .

Mode of Action

Nicotinamide, the parent compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes . It influences human DNA repair and cellular stress responses through complex mechanisms involving cellular senescence, DNA damage, oxidative stress, inflammation, and genetic mutations .

Biochemical Pathways

Nicotinamide plays a pivotal role in the synthesis of NAD+ , contributing to redox reactions and energy production in cells . It is also involved in the kynurenine-anthranilate pathway in the liver, where tryptophan is converted to nicotinamide .

Pharmacokinetics

Nicotinamide is absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver, and excretion occurs via the kidneys . The absorption of nicotinamide is slowed by the presence of food in the stomach and by its administration in tablet form . Peak concentrations are generally slightly higher following the liquid preparation .

Result of Action

Nicotinamide has been shown to have various biological effects, including anti-inflammatory and sebostatic roles, making it useful in anti-acne topical formulations . A formulation containing 2% N-acetyl glucosamine and 4% nicotinamide significantly reduced the detectable area of facial spots and the appearance of pigmentation .

Action Environment

Environmental factors such as diet, the presence of food in the stomach, and the formulation of the compound (tablet or liquid) can influence the absorption, action, efficacy, and stability of nicotinamide . For instance, the presence of food in the stomach and the administration of nicotinamide in tablet form slow its absorption .

Biochemical Analysis

Cellular Effects

N-(2-(3-isopropylureido)phenyl)nicotinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BRD4, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it has been observed to affect cellular metabolism by modulating the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in metabolic reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly BRD4. By binding to the bromodomains of BRD4, the compound inhibits its activity, leading to changes in gene expression. This inhibition can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, thereby exerting anti-cancer effects. Additionally, the compound may influence enzyme activity and gene expression through its effects on NAD+ levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that chronic supplementation with nicotinamide derivatives can elevate NAD+ levels and improve physiological functions over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing NAD+ metabolism and improving cellular function . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and other side effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to NAD+ metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in the NAD+ salvage pathway . By modulating the activity of these enzymes, the compound can influence metabolic flux and metabolite levels, thereby affecting cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound may be transported across cell membranes by transporters such as Slc12a8, which facilitate its entry into cells . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation, thereby affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

properties

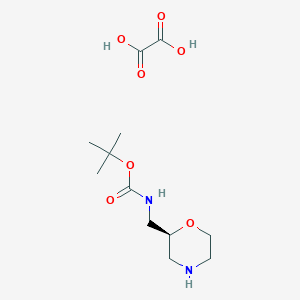

IUPAC Name |

N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-11(2)18-16(22)20-14-8-4-3-7-13(14)19-15(21)12-6-5-9-17-10-12/h3-11H,1-2H3,(H,19,21)(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGQXXSFCMXYFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)

![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)